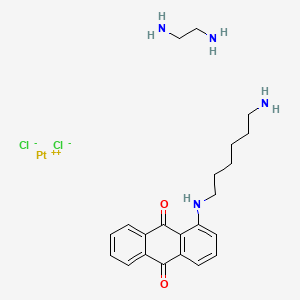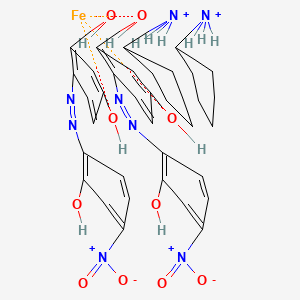
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, chloride, (SP-4-2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- is a complex compound that combines platinum with an anthracenedione derivative and an ethylenediamine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- typically involves multiple steps:
Formation of the Anthracenedione Derivative: The anthracenedione derivative can be synthesized by reacting 9,10-anthracenedione with 6-aminohexylamine under controlled conditions.
Coordination with Platinum: The anthracenedione derivative is then reacted with a platinum(II) precursor, such as platinum(II) chloride, in the presence of 1,2-ethanediamine. This step involves the formation of a coordination complex where the platinum ion is coordinated with the anthracenedione derivative and the ethylenediamine ligand.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as water or other anions, under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo redox reactions, changing its oxidation state and affecting the overall properties of the compound.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve aqueous solutions and mild temperatures.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often performed in organic solvents with controlled pH and temperature.
Major Products
Substitution Products: New complexes with different ligands.
Oxidation/Reduction Products: Complexes with altered oxidation states of platinum.
Coordination Products: Multi-metallic or multi-ligand complexes.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Research: The compound’s ability to interact with DNA makes it a candidate for anticancer drug development.
Biological Imaging: Its fluorescent properties can be utilized in imaging techniques to study biological processes.
Industry
Sensors: Used in the development of sensors for detecting various chemical and biological substances.
作用機序
The mechanism of action of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting their structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in anticancer therapies. The platinum center plays a crucial role in binding to the DNA, while the anthracenedione moiety enhances the compound’s ability to intercalate into the DNA helix.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Ligand Structure: The combination of the anthracenedione derivative and ethylenediamine ligand in Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- provides unique properties, such as enhanced DNA intercalation and potential for targeted therapy.
Chemical Stability: The specific coordination environment around the platinum center can offer improved stability and reduced side effects compared to other platinum-based compounds.
特性
CAS番号 |
138776-40-6 |
|---|---|
分子式 |
C22H30Cl2N4O2Pt |
分子量 |
648.5 g/mol |
IUPAC名 |
1-(6-aminohexylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C20H22N2O2.C2H8N2.2ClH.Pt/c21-12-5-1-2-6-13-22-17-11-7-10-16-18(17)20(24)15-9-4-3-8-14(15)19(16)23;3-1-2-4;;;/h3-4,7-11,22H,1-2,5-6,12-13,21H2;1-4H2;2*1H;/q;;;;+2/p-2 |
InChIキー |
AFMBHSYTIJWSSO-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(CN)N.[Cl-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)













